3-Allyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one
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Overview
Description
3-Allyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thieno[2,3-D]pyrimidine core fused with a cyclopentane ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminothiophene-3-carboxamide derivatives and appropriate iminoester hydrochlorides.
Cyclization: The starting materials undergo cyclization to form the thieno[2,3-D]pyrimidine core.
Functionalization: The thieno[2,3-D]pyrimidine core is then functionalized with allyl and benzylsulfanyl groups through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thieno[2,3-D]pyrimidine core to its dihydro or tetrahydro derivatives.
Substitution: The allyl and benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .
Scientific Research Applications
3-Allyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for the treatment of various cancers.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Allyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidin-4-ones: These compounds share a similar core structure but differ in their substituents.
Thieno[3,2-D]pyrimidines: These compounds have a different fusion pattern but exhibit similar biological activities.
Uniqueness
3-Allyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is unique due to its specific combination of allyl and benzylsulfanyl groups, which enhance its biological activity and make it a versatile compound for various applications .
Properties
Molecular Formula |
C19H18N2OS2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
10-benzylsulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C19H18N2OS2/c1-2-11-21-18(22)16-14-9-6-10-15(14)24-17(16)20-19(21)23-12-13-7-4-3-5-8-13/h2-5,7-8H,1,6,9-12H2 |
InChI Key |
AKAHWGYEFRYLQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3)SC4=C2CCC4 |
Origin of Product |
United States |
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